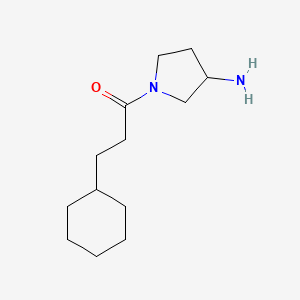
1-(3-Aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one
Overview
Description
The compound “1-(3-Aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a cyclohexyl group and a propanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a cyclohexyl group, and a propanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions . The pyrrolidine ring can undergo various transformations, including functionalization, which can lead to a wide range of biologically active compounds .Scientific Research Applications
Catalytic Decarboxylation
Research by Hashimoto et al. (1986) demonstrates the catalytic decarboxylation of α-amino acids using 2-cyclohexen-1-one, which can afford corresponding amino compounds in good yields. This method highlights a pathway for synthesizing optically active amino compounds, potentially relevant for the compound (Hashimoto et al., 1986).
Asymmetric Synthesis
Rosen et al. (1988) developed efficient asymmetric syntheses for enantiomers of an antibacterial agent, illustrating the potential of using asymmetric synthesis methods for compounds with similar structures to "1-(3-Aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one" (Rosen et al., 1988).
Protective Aggregation
A study by Gimbert et al. (2017) on lithium amide protected against hydrolysis by aggregated lithium halides provides insights into protecting functional groups in complex molecules, which could be applicable for manipulating the compound (Gimbert et al., 2017).
Synthesis of Substituted 1-Pyrrolines
Research by Sorgi et al. (2003) on the synthesis of substituted 1-pyrrolines using N-vinylpyrrolidin-2-one highlights methodologies that could be adapted for synthesizing derivatives of "1-(3-Aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one" (Sorgi et al., 2003).
Antimicrobial Activity
Kathirvelan et al. (2015) explored the synthesis of spiropyrrolidine-oxindoles, demonstrating significant antimicrobial activity. This research opens pathways for the potential use of "1-(3-Aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one" in synthesizing compounds with biological activity (Kathirvelan et al., 2015).
Future Directions
properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c14-12-8-9-15(10-12)13(16)7-6-11-4-2-1-3-5-11/h11-12H,1-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBJPZJSYONSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-3-cyclohexylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





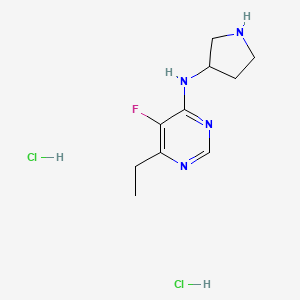
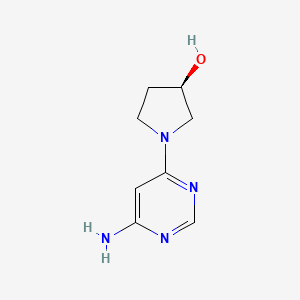
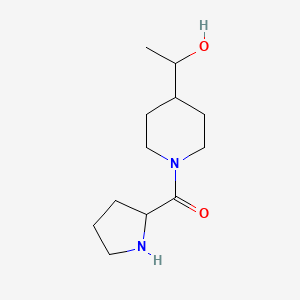
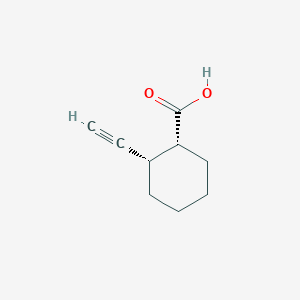
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)
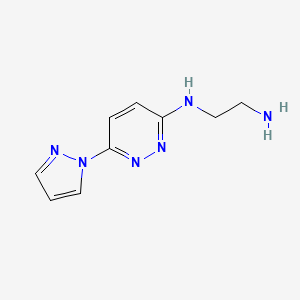
![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)
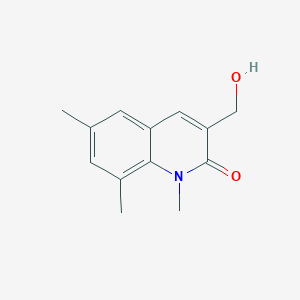
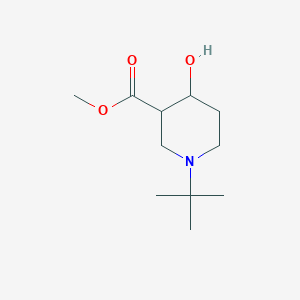
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)